molecular formula C15H11ClN2O3S B5834768 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5834768
M. Wt: 334.8 g/mol
InChI Key: UXFYHSKZRCQHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and materials science.

Scientific Research Applications

2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied in the field of medicinal chemistry, particularly for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, this compound has also been studied for its potential as an antibacterial and antifungal agent. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Mechanism of Action

The exact mechanism of action of 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal strains, suggesting potential antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, this compound can be difficult to synthesize, and its high cost may limit its use in some research settings.

Future Directions

There are several areas of future research for 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, including further studies of its anticancer, antibacterial, and antifungal properties. Additionally, studies are needed to better understand the mechanism of action of this compound and its potential for use in combination therapies with other anticancer agents. Further research is also needed to explore the potential applications of this compound in materials science and other fields.

Synthesis Methods

2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to form this compound. The reaction scheme is shown below:

Properties

IUPAC Name

2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-11-7-3-1-5-9(11)13(19)18-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFYHSKZRCQHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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